5-METHANESULFONYL-4H,6H,7H-THIENO[3,2-C]PYRIDINE
Description
5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine core with a methanesulfonyl (-SO₂CH₃) substituent at the 5-position. The thienopyridine scaffold is structurally analogous to bioactive molecules in medicinal chemistry, often associated with enzyme inhibition or receptor modulation. The methanesulfonyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions compared to unsubstituted analogs or derivatives with electron-donating groups.
Properties
IUPAC Name |
5-methylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-13(10,11)9-4-2-8-7(6-9)3-5-12-8/h3,5H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNRLZDNMCFZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid pinacol ester group in 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester (CAS: 2377587-50-1) facilitates palladium-catalyzed cross-coupling with aryl halides or triflates. This reaction is pivotal for constructing biaryl systems or introducing aromatic substituents .
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C | Aryl-substituted thieno[3,2-c]pyridines |
Nucleophilic Substitution at Methanesulfonyl Group
The methanesulfonyl (-SO₂CH₃) group acts as a strong electron-withdrawing substituent, enabling nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
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Ammonolysis : Reacts with amines (e.g., NH₃, primary/secondary amines) to yield sulfonamide derivatives.
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Hydrolysis : Under acidic or basic conditions, forms sulfonic acid derivatives.
Functionalization of the Thieno-Pyridine Core
The fused thiophene-pyridine ring undergoes electrophilic substitution, with the methanesulfonyl group directing reactivity to specific positions:
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Halogenation : Bromine or iodine can be introduced at the 3-position of the thiophene ring using N-bromosuccinimide (NBS) or I₂ in acetic acid .
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Nitration : Nitric acid/sulfuric acid mixtures selectively nitrate the pyridine ring at the 6-position .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the thieno-pyridine ring system to its tetrahydro derivative, enhancing solubility and altering electronic properties for downstream applications .
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-c]pyridine compounds exhibit significant antibacterial and antimycobacterial activity. For instance, studies have shown that certain thienopyrimidinone derivatives demonstrate potent effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis . The compound's structure allows for modifications that enhance its antimicrobial efficacy.
Cancer Research
5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine derivatives have been investigated for their potential as inhibitors of the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial in cancer progression. Compounds derived from this scaffold have shown promise in selectively inhibiting PI3K p110alpha, making them candidates for cancer therapy . The ongoing research aims to further evaluate their effectiveness in clinical settings.
Neuropharmacology
The compound has also been explored for its neuropharmacological properties. Its ability to interact with various neurotransmitter systems suggests potential applications in treating neurological disorders. For example, modifications of thieno[3,2-c]pyridine structures are being studied for their effects on dopamine and serotonin receptors .
Synthetic Chemistry Applications
Building Blocks for Drug Development
this compound serves as a versatile building block in the synthesis of various biologically active compounds. Its unique heterocyclic structure allows chemists to create diverse derivatives that can be tailored for specific biological activities . This adaptability makes it a valuable intermediate in pharmaceutical synthesis.
Green Chemistry Initiatives
The compound is also relevant in the context of green chemistry due to its potential use in sustainable synthesis methods. Research is ongoing to develop eco-friendly synthetic routes that utilize this compound as a starting material for the creation of complex organic molecules with minimal environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The thieno[3,2-c]pyridine ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 5-methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine with structurally related heterocycles from the provided evidence, focusing on substituent effects, synthetic strategies, and inferred properties.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Reactivity and Solubility: The methanesulfonyl group in the target compound increases polarity and may reduce nucleophilic reactivity compared to the thione (-S) group in the pyrido-thieno-pyrimidine analog . This could enhance stability in biological environments. In contrast, the amino and hydroxy groups in compound 7a improve aqueous solubility via hydrogen bonding, whereas the methanesulfonyl group may favor solubility in polar organic solvents.
Synthetic Strategies: The target compound likely requires sulfonation or sulfonyl chloride intermediates for introducing the methanesulfonyl group, differing from the thiourea-mediated cyclization used for thione-containing analogs . Compound 7a employs a Gewald-like reaction with malononitrile and sulfur, highlighting divergent synthetic pathways for amino-cyano vs. sulfonyl derivatives.
The thione group in the pyrido-thieno-pyrimidine analog may confer redox-modulating properties, absent in the sulfonyl derivative.
Research Findings and Limitations
- Inferred Pharmacokinetics: The methanesulfonyl group’s electron-withdrawing nature may reduce first-pass metabolism compared to methyl or amino-substituted analogs, as seen in sulfonamide drugs.
- Gaps in Evidence: Direct experimental data (e.g., IC₅₀ values, solubility measurements) for the target compound are absent in the provided sources. Comparisons rely on structural extrapolation and known substituent trends.
Biological Activity
5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2377587-50-1
- Molecular Formula : C14H22BNO4S2
- Molecular Weight : 343.27 g/mol
- Density : 1.28 g/cm³ (predicted)
- Boiling Point : 499.9 °C (predicted)
- pKa : -5.91 (predicted)
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anti-inflammatory Properties
Studies have shown that this compound may possess significant anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
2. Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, it has been noted for its potential to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways.
The mechanisms through which this compound exerts its effects are under investigation. Molecular docking studies indicate that it may interact with various protein targets involved in inflammatory and cancer pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H22BNO4S2 |
| Molecular Weight | 343.27 g/mol |
| Density | 1.28 g/cm³ (predicted) |
| Boiling Point | 499.9 °C (predicted) |
| pKa | -5.91 (predicted) |
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory activity of several thieno[3,2-c]pyridine derivatives, including our compound of interest. The results indicated that at concentrations below 50 µM, the compound effectively inhibited lipopolysaccharide (LPS)-induced activation of NF-κB pathways in macrophage cell lines .
Case Study 2: Anticancer Potential
In another investigation focusing on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation and induce apoptosis in colorectal cancer cells. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range .
Q & A
Q. What are the standard synthetic routes for 5-methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclocondensation of thiophene precursors with pyridine-forming agents, followed by sulfonylation. For example:
- Cyclization: Use precursors like 5H-thieno[3,2-c]pyridine derivatives under acidic conditions (e.g., 94% H₂SO₄ at 140–150°C for 7 hours) to form the core structure .
- Sulfonylation: Introduce the methanesulfonyl group via nucleophilic substitution or oxidation of thiol intermediates using agents like methanesulfonyl chloride .
- Yield Optimization: Catalysts (e.g., FeSO₄) and temperature control are critical. Higher temperatures (>140°C) improve cyclization but may increase side products .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, FeSO₄, 140–150°C, 7h | 65–70% | |
| Sulfonylation | Methanesulfonyl chloride, DIEA, DMF, 0–5°C | 75–80% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR: Resolve substituent positions and confirm regiochemistry. For example, coupling constants in DMSO-d₆ can distinguish between 4H, 6H, and 7H tautomers .
- Mass Spectrometry (HRMS): Confirm molecular weight and detect isotopic patterns for sulfur-containing fragments .
- X-ray Crystallography: Resolve ambiguities in solid-state conformation, especially for regioselective derivatives . Key Practice: Cross-validate NMR assignments with computational models (e.g., DFT) to address signal overlap .
Q. What are the key stability considerations for this compound under different storage conditions?
Methodological Answer:
- Moisture Sensitivity: Store in anhydrous conditions (e.g., desiccator with P₂O₅) to prevent hydrolysis of the sulfonyl group .
- Thermal Stability: Avoid prolonged exposure to >100°C, as decomposition is observed in thermogravimetric analysis (TGA) for similar sulfonylated heterocycles .
- Light Sensitivity: Use amber vials to prevent photodegradation, as thieno-pyridine derivatives are prone to radical-mediated breakdown .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing substituted thieno[3,2-c]pyridine derivatives be addressed?
Methodological Answer:
- Directing Groups: Use tert-butyldimethylsilyl (TBDMS) groups to block reactive sites during cyclization, ensuring sulfonylation occurs at the 5-position .
- Catalytic Control: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/alkynyl groups at specific positions without disrupting the core structure . Table 2: Regioselective Modifications
| Modification | Method | Regioselectivity | Reference |
|---|---|---|---|
| Alkynylation | Sonogashira coupling, CuI/Pd(PPh₃)₄ | 5-position | |
| Arylation | Suzuki-Miyaura, Pd(OAc)₂, SPhos | 3-position |
Q. What strategies resolve contradictions in reported spectral data or reactivity profiles?
Methodological Answer:
- Multi-Technique Validation: Combine NMR, X-ray, and IR to confirm structural assignments. For example, conflicting NOE effects in NMR may require crystallographic validation .
- Reactivity Profiling: Compare kinetic data (e.g., Arrhenius plots) under standardized conditions to reconcile discrepancies in reaction rates .
- Literature Meta-Analysis: Use databases like SciFinder to identify systematic errors (e.g., solvent effects on NMR shifts) .
Q. How can computational chemistry predict the reactivity or supramolecular interactions of this compound?
Methodological Answer:
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfonyl groups increase electrophilicity at the 5-position .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize crystallization conditions (e.g., DMSO vs. ethanol) . Tool Recommendation: Gaussian 16 for geometry optimization; VMD for visualizing non-covalent interactions .
Q. What are the best practices for scaling up laboratory-scale synthesis while maintaining purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to optimize parameters (temperature, catalyst loading) with minimal runs .
- Workup Strategies: Employ continuous extraction for acidic byproducts (e.g., H₂SO₄ residues) to avoid column chromatography . Table 3: Scalability Parameters
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Reaction Time | 7h | 5h (due to improved heat transfer) |
| Yield | 70% | 65% (trade-off for purity) |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
